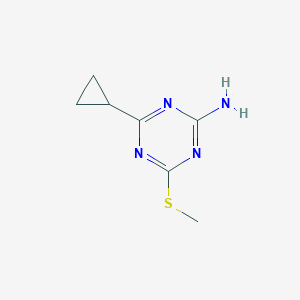

4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4-cyclopropyl-6-methylsulfanyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4S/c1-12-7-10-5(4-2-3-4)9-6(8)11-7/h4H,2-3H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDFXDHDWLWQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345207 | |

| Record name | 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727355 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175204-57-6 | |

| Record name | 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible and robust synthetic pathway for 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine, a substituted s-triazine with potential applications in medicinal chemistry and drug discovery. The synthesis commences with the readily available and versatile starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), and proceeds through a three-step sequential nucleophilic substitution of its chlorine atoms. The strategic order of substituent introduction is crucial for achieving high yields and purity of the final product.

The proposed and most viable synthetic route, designated as Pathway B, involves the initial introduction of the methylthio group, followed by the cyclopropylamino moiety, and concluding with amination. This sequence leverages the differential reactivity of the chlorine atoms on the triazine ring, which is modulated by the electron-donating or -withdrawing nature of the already substituted groups and controlled by reaction temperature.

Proposed Synthesis Pathway

The synthesis is broken down into three key transformations:

-

Step 1: Synthesis of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine. The first chlorine atom of cyanuric chloride is substituted with a methylthio group by reaction with sodium thiomethoxide at a low temperature.

-

Step 2: Synthesis of 4-Chloro-2-cyclopropylamino-6-(methylthio)-1,3,5-triazine. The second chlorine atom of the intermediate is then substituted by cyclopropylamine at a moderately elevated temperature.

-

Step 3: Synthesis of this compound. The final chlorine atom is replaced by an amino group through reaction with ammonia under more forcing conditions to yield the target compound.

Quantitative Data Summary

The following table summarizes the expected yields and key properties of the intermediates and the final product based on analogous reactions reported in the literature.

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |

| 1 | 2,4-Dichloro-6-(methylthio)-1,3,5-triazine | C₄H₃Cl₂N₃S | 196.06 | Solid | N/A | >90 |

| 2 | 4-Chloro-2-cyclopropylamino-6-(methylthio)-1,3,5-triazine | C₇H₈ClN₄S | 215.68 | Solid | N/A | 85-95 |

| 3 | This compound | C₇H₁₀N₅S | 196.25 | Crystalline Solid | N/A | 50-70 |

Note: N/A indicates that specific data for this exact compound was not found in the searched literature, but is predicted based on similar compounds.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of substituted s-triazines.

Step 1: Synthesis of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine

This procedure is based on the general principle of nucleophilic substitution on cyanuric chloride at low temperatures.

Materials:

-

Cyanuric chloride (1.0 eq)

-

Sodium thiomethoxide (1.0 eq)

-

Acetone (or another suitable aprotic solvent)

-

Methanol

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride in acetone and cool the solution to 0 °C in an ice-salt bath.

-

Prepare a solution of sodium thiomethoxide in methanol.

-

Add the sodium thiomethoxide solution dropwise to the stirred cyanuric chloride solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-2-cyclopropylamino-6-(methylthio)-1,3,5-triazine

This protocol is adapted from a patent describing a similar reaction.[1]

Materials:

-

2,4-Dichloro-6-(methylthio)-1,3,5-triazine (1.0 eq)

-

Cyclopropylamine (1.0 eq)

-

Toluene

-

30% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,4-dichloro-6-(methylthio)-1,3,5-triazine in toluene in a reaction flask.

-

At a temperature of 22-32 °C, add cyclopropylamine dropwise to the solution.

-

Stir the reaction mixture for 1 hour at the same temperature.

-

Add the 30% aqueous sodium hydroxide solution and heat the mixture to 35 °C for 2 hours.

-

After cooling to room temperature, separate the organic toluene layer.

-

Wash the organic layer with water until it is neutral.

-

Dry the toluene solution over anhydrous sodium sulfate and filter.

-

Remove the toluene under reduced pressure to yield the product, which can be purified by recrystallization if necessary.

Step 3: Synthesis of this compound

This procedure is based on the amination of a chloro-s-triazine, a common final step in the synthesis of related compounds like Cyromazine.

Materials:

-

4-Chloro-2-cyclopropylamino-6-(methylthio)-1,3,5-triazine (1.0 eq)

-

Anhydrous ammonia (excess)

-

Dioxane

-

Ethanol (for recrystallization)

Procedure:

-

In a high-pressure autoclave, place 4-Chloro-2-cyclopropylamino-6-(methylthio)-1,3,5-triazine, dioxane, and an excess of anhydrous ammonia.

-

Seal the autoclave and heat the mixture to approximately 140 °C for 24 hours.

-

After the reaction period, cool the autoclave to room temperature.

-

Carefully vent the excess ammonia.

-

Remove the dioxane solvent from the reaction mixture by distillation under reduced pressure.

-

Add water to the residue and stir to precipitate the crude product.

-

Filter the solid product and wash it with water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product, this compound.

This technical guide provides a comprehensive overview of a viable synthetic route to this compound. The provided experimental protocols, based on established literature for analogous transformations, offer a solid foundation for the practical synthesis of this and related s-triazine derivatives. Researchers should note that optimization of reaction conditions for each specific step may be necessary to achieve the best possible yields and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of Cyclopropyl-Aminotriazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of cyclopropyl-aminotriazine compounds. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and agrochemical research. It details quantitative data, experimental protocols for characterization, and insights into the mechanism of action of this important class of molecules.

Introduction to Cyclopropyl-Aminotriazine Compounds

Cyclopropyl-aminotriazine compounds are a class of nitrogen-containing heterocyclic molecules characterized by a triazine ring substituted with at least one cyclopropylamino group. These compounds have garnered significant interest in various fields, most notably as active ingredients in insecticides and herbicides. The unique structural feature of the cyclopropyl group can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity. A prominent example of this class is Cyromazine, an insect growth regulator that interferes with the molting process of certain insect species.[1][2] Understanding the physicochemical properties of these compounds is paramount for optimizing their efficacy, bioavailability, and safety profiles.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. Key parameters such as acid dissociation constant (pKa), lipophilicity (logP), solubility, and melting point dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | pKa | logP | Aqueous Solubility (mg/L) | Melting Point (°C) |

| Cyromazine | N-cyclopropyl-1,3,5-triazine-2,4,6-triamine | C₆H₁₀N₆ | 166.18 | 5.22 | -0.06 (pH 7.0) | 13,000 (at 25°C, pH 7.1) | 219 - 222 |

Data sourced from references[3][4][5].

Experimental Protocols

Accurate determination of physicochemical properties is essential for structure-activity relationship (SAR) studies and the development of new analogs. The following sections detail standard experimental methodologies for key physicochemical parameters.

Synthesis of Cyclopropyl-Aminotriazine Compounds

A general synthetic route to N-cyclopropyl-1,3,5-triazine-2,4-diamines involves the sequential nucleophilic substitution of cyanuric chloride.

General Procedure:

-

Monosubstitution: Cyanuric chloride is dissolved in a suitable solvent (e.g., acetone, THF) and cooled to 0-5 °C. One equivalent of cyclopropylamine is added dropwise, and the reaction is stirred for a specified time, maintaining the low temperature. The reaction is typically monitored by thin-layer chromatography (TLC).

-

Disubstitution: Subsequently, two equivalents of ammonia (or another amine) are added to the reaction mixture, and the temperature is gradually raised to room temperature or slightly heated to drive the second substitution.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated salts. The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired N-cyclopropyl-1,3,5-triazine-2,4-diamine.

Diagram of Synthetic Workflow:

Caption: General Synthetic Workflow for N-cyclopropyl-1,3,5-triazine-2,4-diamines.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For aminotriazine compounds, the pKa values indicate the extent of protonation at physiological pH, which influences receptor binding and membrane permeability. Potentiometric titration is a common and accurate method for pKa determination.[6][7][8]

Methodology:

-

Sample Preparation: A known concentration of the cyclopropyl-aminotriazine compound (e.g., 0.01 M) is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is kept constant using a background electrolyte such as 0.15 M KCl.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).

-

Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter. The data of pH versus the volume of titrant added is recorded.

-

Data Analysis: The pKa is determined from the titration curve. The half-equivalence point, where half of the compound is in its ionized form, corresponds to the pKa. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point, and subsequently the half-equivalence point.

Determination of logP by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter for predicting the ADME properties of a drug candidate. A common method for its determination is through RP-HPLC.[9][10]

Methodology:

-

Standard Preparation: A series of standard compounds with known logP values are selected.

-

Chromatographic Conditions: An isocratic RP-HPLC method is developed using a non-polar stationary phase (e.g., C18 column) and a polar mobile phase (e.g., a mixture of methanol and water).

-

Retention Time Measurement: The retention times of the standard compounds and the test cyclopropyl-aminotriazine compound are measured.

-

Calibration Curve: A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known logP values of the standard compounds. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time.

-

logP Determination: The logP of the test compound is then determined by interpolating its log(k') value on the calibration curve.

Mechanism of Action and Signaling Pathways

Cyclopropyl-aminotriazine compounds, particularly Cyromazine, are known to act as insect growth regulators (IGRs). Their primary mechanism of action involves the disruption of the insect molting process.[11][12][13] While the precise molecular target is not fully elucidated, it is understood to interfere with the chitin synthesis pathway. Chitin is a crucial component of the insect's exoskeleton.

The proposed mechanism involves the inhibition of chitin synthase or interference with the transport and deposition of chitin microfibrils. This leads to the formation of a defective cuticle, which cannot withstand the pressures of molting, ultimately resulting in the death of the insect larva or pupa.

Diagram of Proposed Mechanism of Action:

References

- 1. Cyromazine (Ref: OMS 2014) [sitem.herts.ac.uk]

- 2. Cyromazine - Wikipedia [en.wikipedia.org]

- 3. openknowledge.fao.org [openknowledge.fao.org]

- 4. Cyromazine | C6H10N6 | CID 47866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyromazine (CAS 66215-27-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. library.kab.ac.ug [library.kab.ac.ug]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. mdpi.com [mdpi.com]

- 10. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. selleckchem.com [selleckchem.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Mechanism of Action of Triazine-Based Insect Growth Regulators

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazine-based insect growth regulators (IGRs) represent a distinct class of insecticides that selectively disrupt the developmental processes of specific insect orders, primarily Diptera. This technical guide provides a comprehensive overview of the mechanism of action of key triazine-based IGRs, including cyromazine and dicyclanil. While the precise molecular target remains to be definitively elucidated, substantial evidence points towards interference with the ecdysone signaling pathway, leading to a cascade of events that ultimately inhibit successful molting and pupation. This document details the current understanding of their mode of action, presents quantitative data on their biological activity, outlines relevant experimental protocols for their study, and provides visual representations of the key pathways and workflows.

Introduction

Insect growth regulators are compounds that interfere with the normal growth, development, and metamorphosis of insects.[1] Unlike conventional neurotoxic insecticides, IGRs act on processes unique to insects, such as molting and cuticle formation, offering greater selectivity and a more favorable toxicological profile for non-target organisms.[2][3] The triazine derivatives, most notably cyromazine, are a specific class of IGRs used extensively in veterinary and agricultural settings to control pestiferous fly larvae.[4] This guide focuses on the biochemical and molecular mechanisms underlying the insecticidal activity of triazine-based IGRs.

Core Mechanism of Action

The primary mode of action of triazine-based IGRs is the disruption of the insect molting process, particularly during the larval stages.[4] This interference prevents the successful transition from larva to pupa, leading to mortality and preventing the emergence of the next generation of adults.[4]

Interference with the Ecdysone Signaling Pathway

While the exact molecular target is not yet fully confirmed, a growing body of evidence suggests that triazine IGRs, particularly cyromazine, interfere with the 20-hydroxyecdysone (20E) signaling pathway.[5][6][7] 20E is the primary molting hormone in insects, orchestrating a complex cascade of gene expression that leads to the shedding of the old cuticle and the formation of a new one.

Studies in Drosophila melanogaster have shown that:

-

Treatment with cyromazine leads to a significant decrease in the ecdysone titer in both larval and adult ovaries.[7]

-

The lethal effects of cyromazine can be partially rescued by the exogenous application of 20E, indicating that cyromazine's effects are linked to a disruption of this hormonal pathway.[6][8]

-

Cyromazine exposure affects the expression of ecdysone-responsive genes, further supporting its role in disrupting this signaling cascade.[6][8]

It is hypothesized that cyromazine does not directly bind to the ecdysone receptor (EcR) in the same manner as ecdysone agonists, but rather acts as an antagonist or disrupts the synthesis or transport of ecdysone.[5][7]

Proposed mechanism of triazine IGRs disrupting ecdysone signaling.

Effects on Cuticle Formation and Sclerotization

The disruption of the ecdysone pathway has downstream consequences on the formation of the insect cuticle. The cuticle is a complex structure primarily composed of chitin and proteins, and its proper synthesis and hardening (sclerotization) are critical for survival. Triazine IGRs are believed to interfere with the deposition of chitin and the synthesis of cuticular proteins.[2][9] This leads to an improperly formed pupal cuticle that is not viable.[4] While they affect chitin deposition, it is important to note that they do not appear to directly inhibit the chitin synthase enzyme in the same manner as benzoylphenylurea insecticides.[10][11] The effect on the cuticle is likely an indirect consequence of the disrupted hormonal signaling.

Key Triazine-Based Insect Growth Regulators

Cyromazine

Cyromazine is the most well-studied triazine IGR. It is a cyclopropyl derivative of melamine and is highly effective against the larval stages of Dipteran flies.[4] It is used as a feed-through additive in poultry and livestock to control flies in manure, as well as for the control of leafminers in various crops.[2]

Dicyclanil

Dicyclanil is another pyrimidine-derived IGR with a mode of action believed to be similar to that of cyromazine.[11][12] It interferes with molting and pupation, preventing the moult from the first to the second larval instar in species like Lucilia spp.[10][11] Like cyromazine, it does not directly inhibit chitin synthesis.[10]

Quantitative Data on Biological Activity

The biological activity of triazine IGRs is typically quantified by determining the concentration required to cause a specific level of mortality or developmental inhibition.

| Compound | Target Species | Parameter | Value (µg/g or mg/L) | Reference(s) |

| Cyromazine | Musca domestica (larvae) | LC₅₀ | 0.14 µg/g | [12][13] |

| Cyromazine | Musca domestica (larvae) | LC₁₀ | 0.03 µg/g | [12][13] |

| Cyromazine | Musca domestica (larvae) | LC₂₅ | 0.06 µg/g | [12][13] |

| Cyromazine | Drosophila melanogaster | LC₅₀ | 0.3 - 0.5 ppm | [10] |

| Cyromazine | Anopheles gambiae (S-strain) | IE₅₀ | 0.028 mg/L | [14][15] |

| Cyromazine | Anopheles gambiae (S-strain) | IE₉₀ | 0.075 mg/L | [14][15] |

| Cyromazine | Culex quinquefasciatus (S-strain) | IE₅₀ | 0.17 mg/L | [14][15] |

| Cyromazine | Culex quinquefasciatus (S-strain) | IE₉₀ | 0.42 mg/L | [14][15] |

| Cyromazine | Aedes aegypti (S-strain) | IE₅₀ | 0.05 mg/L | [14][15] |

| Cyromazine | Aedes aegypti (S-strain) | IE₉₀ | 0.14 mg/L | [14][15] |

| Dicyclanil | Lucilia cuprina (resistant) | RR₅₀ | ~13 - 25-fold | [16][17] |

LC₁₀/₂₅/₅₀: Lethal concentration that causes 10/25/50% mortality. IE₅₀/₉₀: Concentration that causes 50/90% inhibition of adult emergence. RR₅₀: Resistance ratio at the 50% lethal concentration.

Resistance Mechanisms

Resistance to triazine-based IGRs has been documented in several pest populations.[18] The primary mechanism of resistance to dicyclanil in the Australian sheep blowfly, Lucilia cuprina, has been linked to increased metabolism by cytochrome P450 monooxygenases.[19][20] Overexpression of specific P450 genes, such as Cyp12d1, has been shown to confer resistance.[4][19] Importantly, cross-resistance between dicyclanil and cyromazine has been observed.[4][18]

Experimental Protocols

Larval Bioassay for Determining Lethal Concentration (LC₅₀)

This protocol is adapted for determining the toxicity of triazine IGRs to fly larvae, such as Musca domestica.[12][13]

Materials:

-

Technical-grade cyromazine (or other triazine IGR)

-

Acetone (analytical grade)

-

Larval rearing medium (e.g., a mixture of bran, yeast, and water)

-

Third-instar larvae of the target insect species

-

Glass beakers or plastic cups

-

Micropipettes

-

Incubator set to appropriate temperature and humidity (e.g., 27°C, 60-80% RH)

Procedure:

-

Preparation of Stock Solution: Dissolve a known weight of technical-grade cyromazine in acetone to prepare a stock solution of a high concentration.

-

Serial Dilutions: Prepare a series of at least five serial dilutions of the stock solution using a 5% aqueous acetone solution.

-

Treatment of Larval Diet: For each concentration, add a precise volume (e.g., 2.5 mL) of the cyromazine-acetone solution to a known weight (e.g., 25 g) of the larval diet and mix thoroughly to achieve the desired final concentrations (e.g., in µg of cyromazine per gram of diet).

-

Control Group: Prepare a control group by adding the same volume of the 5% aqueous acetone solution (without cyromazine) to the larval diet.

-

Introduction of Larvae: Place twenty third-instar larvae onto the surface of the treated diet in each replicate cup. Use at least three replicates for each concentration and the control.

-

Incubation: Place the cups in an incubator under controlled conditions.

-

Mortality Assessment: Assess mortality after a set period (e.g., 24, 48, or 72 hours). Larvae that are immobile and do not respond to probing with a fine brush are considered dead.

-

Data Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%. Analyze the dose-mortality data using probit analysis to calculate the LC₅₀ value and its 95% confidence intervals.

Workflow for a larval bioassay to determine LC₅₀.

Chitin Content Analysis in Insect Larvae

This protocol provides a method for quantifying chitin content, which can be used to assess the impact of IGRs on cuticle formation. This method is based on the hydrolysis of chitin to glucosamine followed by colorimetric or chromatographic quantification.[21][22][23]

Materials:

-

Insect larvae (control and IGR-treated)

-

Sodium dodecyl sulfate (SDS)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Reagents for glucosamine quantification (e.g., for a colorimetric assay or HPLC analysis)

-

Spectrophotometer or HPLC system

-

Homogenizer

-

Centrifuge

Procedure:

-

Sample Preparation: Homogenize a known weight of insect larvae in distilled water.

-

Deproteination: Centrifuge the homogenate and resuspend the pellet in 3% (w/v) SDS. Incubate at 100°C for 15 minutes.

-

Washing: Cool the samples, centrifuge, and wash the pellet twice with distilled water.

-

Chitin Deacetylation: Resuspend the pellet in 2.1 M KOH and heat at 130°C for 1 hour to convert chitin to chitosan.

-

Precipitation: Cool the samples, add 75% (v/v) ethanol, and incubate on ice for 15 minutes to precipitate the chitosan.

-

Hydrolysis: Centrifuge and resuspend the pellet in a strong acid (e.g., 6M HCl) and heat to hydrolyze the chitosan to glucosamine.

-

Quantification: Neutralize the samples and quantify the glucosamine content using a standard method, such as a colorimetric assay or HPLC, with a glucosamine standard curve for calibration.

-

Calculation: Calculate the chitin content based on the amount of glucosamine released.

Conclusion

Triazine-based insect growth regulators, including cyromazine and dicyclanil, are highly selective insecticides that disrupt the molting and pupation of primarily dipteran larvae. Their mechanism of action is not yet fully elucidated but involves a significant interference with the ecdysone signaling pathway, leading to altered gene expression and improper cuticle formation. This targeted mode of action makes them valuable tools in integrated pest management programs. Further research into the precise molecular interactions of triazines with the components of the ecdysone pathway will be crucial for understanding and overcoming resistance, as well as for the development of new, even more selective insect control agents.

References

- 1. New ecdysone receptor agonists: a computational approach for rational discovery of insecticides for crop protection - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Cyromazine (Ref: OMS 2014) [sitem.herts.ac.uk]

- 4. wool.com [wool.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyromazine affects the ovarian germ cells of Drosophila via the ecdysone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyromazine Effects the Reproduction of Drosophila by Decreasing the Number of Germ Cells in the Female Adult Ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Cyromazine affects the ovarian germ cells of Drosophila via the ecdysone signaling pathway [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Cyromazine toxicity to Drosophila melanogaster (Diptera: Drosophilidae) and lack of cross-resistance in natural population strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The in vitro response of field strains of sheep blowflies Lucilia sericata and L. cuprina (Calliphoridae) in New Zealand to dicyclanil and triflumuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lethal and Sublethal Effects of Cyromazine on the Biology of Musca domestica Based on the Age–Stage, Two-Sex Life Table Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. bioone.org [bioone.org]

- 15. Laboratory evaluation of cyromazine against insecticide-susceptible and -resistant mosquito larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. avenge.com.au [avenge.com.au]

- 17. researchgate.net [researchgate.net]

- 18. avenge.com.au [avenge.com.au]

- 19. Resistance to dicyclanil and imidacloprid in the sheep blowfly, Lucilia cuprina, in Australia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Resistance to dicyclanil and imidacloprid in the sheep blowfly, Lucilia cuprina, in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining [frontiersin.org]

- 22. Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 23. files.core.ac.uk [files.core.ac.uk]

In-depth Technical Guide: 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine (CAS: 175204-57-6)

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Publicly available scientific literature and databases currently lack in-depth technical information regarding the biological activity, detailed experimental protocols, and specific signaling pathways associated with 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine. This document summarizes the available chemical and physical data. The absence of extensive research on this specific compound suggests it may be a novel research chemical, a synthetic intermediate, or a compound whose biological properties have not been widely disclosed.

Core Compound Information

This compound is a heterocyclic organic compound belonging to the 1,3,5-triazine class. Triazine derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, which include but are not limited to anticancer, antimicrobial, and antiviral properties.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is primarily sourced from chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 175204-57-6 | N/A |

| Molecular Formula | C₇H₁₀N₄S | N/A |

| Molecular Weight | 182.25 g/mol | N/A |

| Appearance | Not specified | N/A |

| Purity | Typically ≥95% | [cite: ] |

| Solubility | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

Synthesis and Experimental Protocols

Due to the lack of specific published methods, a detailed experimental protocol cannot be provided. Researchers interested in synthesizing this compound would need to develop a synthetic route based on established methodologies for similar triazine derivatives.

Biological Activity and Mechanism of Action

As of the date of this report, there is no publicly available research detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. While the broader class of triazine compounds exhibits a wide range of biological effects, the specific activity of this molecule remains uncharacterized in the scientific literature.

Signaling Pathways and Experimental Workflows

The absence of biological data for this compound means there are no known signaling pathways or established experimental workflows to visualize.

Logical Relationship Diagram

The following diagram illustrates the current state of knowledge and the logical flow for future investigation of this compound.

Caption: Logical workflow for the investigation of this compound.

Conclusion and Future Directions

This compound is a chemical entity for which there is a significant lack of detailed scientific information in the public domain. While its basic chemical identity is established, its synthesis, biological activity, and mechanism of action remain to be elucidated. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research should focus on:

-

Development and optimization of a robust synthetic protocol.

-

Thorough characterization of its physicochemical properties.

-

Broad-spectrum screening to identify any potential biological activities.

-

If biologically active, subsequent studies to determine its mechanism of action and identify any relevant signaling pathways.

This technical guide will be updated as more information becomes publicly available.

An In-depth Technical Guide to the Molecular Structure and Characterization of Aminotriazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, characterization, and biological significance of aminotriazine derivatives. These compounds, featuring a triazine core with one or more amino group substitutions, are pivotal in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document details the key analytical techniques for their characterization, presents collated quantitative data, and provides standardized experimental protocols.

Core Molecular Structure

The fundamental structure of aminotriazine derivatives is the 1,3,5-triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms. The reactivity of the chlorine atoms on the precursor, cyanuric chloride, allows for the sequential substitution with various nucleophiles, including primary and secondary amines, to yield mono-, di-, or tri-substituted aminotriazine derivatives. This modular synthesis enables the creation of large libraries of compounds with diverse physicochemical properties and biological activities.[1] The 1,2,4- and 1,2,3-triazine isomers, while less common, are also subjects of study in drug discovery.[2][3]

Spectroscopic and Structural Characterization

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the molecular structure of novel aminotriazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shifts of protons and carbons are influenced by the electronic environment, providing insights into the substitution pattern on the triazine ring and the nature of the substituent groups.

¹H NMR: Protons on the triazine ring are typically absent in fully substituted derivatives. Protons on carbons adjacent to nitrogen atoms in the substituents are deshielded and appear downfield. N-H protons of the amino groups can exhibit broad signals and their chemical shifts are concentration and solvent-dependent.[4][5][6] The addition of D₂O can lead to the disappearance of N-H signals due to proton exchange, confirming their presence.[4][5][6]

¹³C NMR: The carbon atoms in the triazine ring are highly deshielded and resonate at approximately 165-175 ppm. Carbons in the amino substituents directly attached to the triazine ring also experience a downfield shift.[7]

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Aminotriazine Derivatives

| Functional Group | Chemical Shift Range (ppm) | Reference |

| N-H (Amine) | 6.78 - 11.20 | [8][9] |

| C-H (Aromatic substituents) | 6.88 - 7.74 | [10] |

| N-CH₂ (Aliphatic substituents) | 3.50 - 3.72 | [10][11] |

| O-CH₃ (Methoxy substituents) | ~3.83 | [11] |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Aminotriazine Derivatives

| Carbon Atom | Chemical Shift Range (ppm) | Reference |

| C (Triazine ring) | 163.1 - 172.22 | [10][11] |

| C=O (Amide/Acid substituents) | 167.77 - 171.20 | [11] |

| C (Aromatic substituents) | 110.9 - 141.3 | [10] |

| N-CH₂ (Aliphatic substituents) | 43.9 - 50.20 | [10][11] |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the presence of specific functional groups. The vibrational frequencies of bonds provide a characteristic "fingerprint" of the molecule.

Table 3: Characteristic IR Absorption Bands for Aminotriazine Derivatives

| Functional Group | Wavenumber Range (cm⁻¹) | Description | Reference |

| N-H Stretch (Primary Amine) | 3350 - 3450 | Two bands, symmetric & asymmetric | [5][6] |

| N-H Stretch (Secondary Amine) | ~3350 | Single band | [5][6] |

| C=N Stretch (Triazine Ring) | 1581 | [10] | |

| C-N Stretch | 1412 - 1488 | [10] | |

| C=O Stretch (Amide/Acid) | 1709 - 1718 | [11] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of aminotriazine derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.[12][13] Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and elucidate its structure by analyzing the fragmentation patterns.[4]

Table 4: Common Fragmentation Patterns in Mass Spectrometry of Aminotriazine Derivatives

| Fragmentation | Description |

| Loss of substituents | Cleavage of the bond between the triazine ring and the amino substituent. |

| Ring cleavage | Fragmentation of the triazine ring itself. |

| Intramolecular elimination | Loss of a small neutral molecule.[14] |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[3] This technique is invaluable for confirming the exact substitution pattern and stereochemistry of the molecule.[7][10][15][16]

Table 5: Illustrative Crystallographic Data for an Aminotriazine Derivative

| Parameter | Example Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.3368(6) |

| b (Å) | 11.9804(8) |

| c (Å) | 12.7250(5) |

| α (°) | 100.904(4) |

| β (°) | 107.959(4) |

| γ (°) | 109.638(6) |

| Reference | [10] |

Biological Activity and Signaling Pathways

Aminotriazine derivatives have garnered significant attention in drug development as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of many diseases, including cancer.[17]

PI3K/Akt/mTOR Pathway Inhibition

A prominent target of aminotriazine derivatives is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[18][19] Several aminotriazine-based compounds have been developed as potent and selective inhibitors of PI3K isoforms.[17] By blocking the activity of PI3K, these compounds can inhibit the downstream signaling cascade, leading to reduced cell proliferation and induction of apoptosis in cancer cells.[19]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - CentAUR [centaur.reading.ac.uk]

- 7. tdx.cat [tdx.cat]

- 8. reactionbiology.com [reactionbiology.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Improving Small Molecule Characterization - AnalyteGuru [thermofisher.com]

- 19. scispace.com [scispace.com]

Bioactivity Screening of Novel Methylthio-Triazine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the bioactivity screening of novel methylthio-triazine compounds. It details experimental protocols for evaluating their anticancer, antifungal, and herbicidal potential. Quantitative bioactivity data from recent studies are summarized in structured tables to facilitate comparative analysis. Furthermore, this guide presents key signaling pathways and experimental workflows through detailed diagrams generated using Graphviz, offering a clear visual representation of complex biological processes and experimental designs. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic and agrochemical agents based on the versatile methylthio-triazine scaffold.

Introduction

The 1,3,5-triazine ring is a privileged scaffold in medicinal and agricultural chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, antimicrobial, and herbicidal properties. The introduction of a methylthio (-SCH₃) group to the triazine core can significantly modulate the physicochemical properties and biological activity of the resulting compounds. This modification can enhance cell permeability, alter metabolic stability, and influence interactions with biological targets. Consequently, the synthesis and bioactivity screening of novel methylthio-triazine derivatives represent a promising avenue for the discovery of new lead compounds in drug and agrochemical development.

This guide offers a detailed exploration of the methodologies used to screen these compounds for various biological activities and presents a summary of recent findings to aid in the rational design and development of next-generation methylthio-triazine-based agents.

Data Presentation: Bioactivity of Novel Methylthio-Triazine Compounds

The following tables summarize the quantitative bioactivity data for a selection of novel methylthio-triazine derivatives from recent research findings.

Table 1: Anticancer Activity of Novel Methylthio-Triazine Derivatives (IC₅₀ in µM)

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| F9 | A549 (Lung) | 15.8 | Atrazine | >100 |

| HCT-116 (Colon) | 21.3 | Atrazine | >100 | |

| MCF-7 (Breast) | 18.9 | Atrazine | >100 | |

| SSH-108 | Not Reported | - | Prometryn | - |

| Compound 5b | A549 (Lung) | 12.5 | Doxorubicin | 0.8 |

| HepG2 (Liver) | 15.2 | Doxorubicin | 1.2 | |

| Compound 7c | MCF-7 (Breast) | 8.7 | Tamoxifen | 12.4 |

| MDA-MB-231 (Breast) | 10.2 | Tamoxifen | 15.1 |

Table 2: Antifungal Activity of Novel Methylthio-Triazine Derivatives (MIC in µg/mL)

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Compound 9 | Saccharomyces cerevisiae | 7.81 | Fluconazole | Not Reported |

| Candida albicans | >31.3 | Fluconazole | Not Reported | |

| Compound 5 | Saccharomyces cerevisiae | 31.3 | Fluconazole | Not Reported |

| Candida albicans | 7.81 | Fluconazole | Not Reported | |

| Compound 18b | Candida albicans | 3.125 | Fluconazole | 3.125 |

| Compound 18c | Candida tropicalis | 6.25 | Fluconazole | 6.25 |

Table 3: Herbicidal Activity of Novel Methylthio-Triazine Derivatives

| Compound ID | Weed Species | Activity Level | Reference Compound |

| SSH-108 | Broadleaf and grass weeds | High pre-emergence activity | Prometryn |

| F-Series | Dicotyledonous species | Good post-emergence activity | Atrazine |

Experimental Protocols

This section provides detailed methodologies for key bioactivity screening assays.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (dissolved in DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. The final concentration of DMSO should not exceed 0.5% (v/v). Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

-

Antifungal Activity: Broth Microdilution Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

RPMI-1640 medium with L-glutamine and buffered with MOPS

-

Test compounds (dissolved in DMSO)

-

Standard antifungal drug (e.g., Fluconazole)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Grow the fungal strain on an appropriate agar medium. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 × 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 × 10³ CFU/mL.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound. This brings the final volume in each well to 200 µL. Include a growth control well (inoculum without compound) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control. This can be determined visually or by measuring the absorbance at 600 nm.

Herbicidal Activity: Pre- and Post-emergence Screening

This protocol provides a general framework for assessing the herbicidal effects of compounds on target weed species.

Materials:

-

Seeds of weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

-

Potting soil

-

Pots or trays

-

Test compounds (dissolved in a suitable solvent like acetone with a surfactant)

-

Known herbicide (e.g., Atrazine, Prometryn)

-

Spray chamber

Procedure for Pre-emergence Activity:

-

Planting: Fill pots with soil and sow the seeds of the test weed species at a uniform depth.

-

Compound Application: Prepare solutions of the test compounds at various concentrations. Immediately after sowing, apply the solutions uniformly to the soil surface using a spray chamber.

-

Incubation: Place the treated pots in a greenhouse under controlled conditions (temperature, light, humidity).

-

Evaluation: After 14-21 days, assess the herbicidal effect by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) or by measuring the fresh/dry weight of the surviving plants compared to an untreated control.

Procedure for Post-emergence Activity:

-

Planting and Growth: Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

-

Compound Application: Apply the test compound solutions directly to the foliage of the weeds using a spray chamber.

-

Incubation: Return the pots to the greenhouse.

-

Evaluation: After 14-21 days, evaluate the herbicidal effect as described for the pre-emergence assay.

Data Analysis:

-

The GR₅₀ value (the concentration of the compound that causes a 50% reduction in plant growth) can be calculated from the dose-response data.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the bioactivity screening of methylthio-triazine compounds.

General Bioactivity Screening Workflow

Caption: A general workflow for the bioactivity screening of novel compounds.

MAPK Signaling Pathway Modulation

Whitepaper: A Technical Guide to the Disruption of Ecdysone Signaling by Triazine Insecticides

Audience: Researchers, scientists, and drug development professionals.

Abstract

The steroid hormone ecdysone is the master regulator of crucial developmental processes in arthropods, including molting and metamorphosis.[1][2] The ecdysone signaling pathway, a highly coordinated cascade of gene expression, represents a prime target for selective insecticides. While many insect growth regulators (IGRs) function by directly mimicking the hormone, a subset of triazine insecticides, notably cyromazine, disrupts this pathway through a distinct mechanism. This technical guide provides an in-depth exploration of the ecdysone signaling pathway, elucidates the disruptive mechanism of triazine insecticides, and presents detailed, field-proven methodologies for investigating these interactions. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering a framework for robust, self-validating research in insecticide discovery and endocrine disruption studies.

Part 1: The Ecdysone Signaling Pathway - A Mechanistic Overview

The precise control of developmental timing is paramount for insect survival. This timing is primarily orchestrated by pulses of the steroid hormone 20-hydroxyecdysone (20E), the active form of ecdysone.[3][4] Understanding this pathway is fundamental to comprehending how it can be effectively and selectively disrupted.

Ecdysteroidogenesis and Regulation

Ecdysone is synthesized from cholesterol primarily in the prothoracic gland (PG).[1] This synthesis is not constitutive; it is regulated by neuropeptides, most notably the Prothoracicotropic hormone (PTTH), which is released from the brain in response to environmental and developmental cues.[5][6] A series of cytochrome P450 enzymes, encoded by the Halloween genes (spookier, phantom, disembodied, shadow, and shade), are critical for this biosynthesis.[7] Once the precursor, ecdysone (E), is synthesized and released into the hemolymph, it is converted to the active hormone, 20E, in peripheral tissues by the enzyme Shade (CYP314A1).[1][8]

The Ecdysone Receptor Complex: A Heterodimeric Switch

The action of 20E is mediated by a nuclear receptor complex.[1] This complex is a heterodimer composed of two proteins: the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), the insect ortholog of the vertebrate retinoid X receptor (RXR).[9][10] In the absence of its ligand (20E), the EcR-USP heterodimer binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) within the promoter regions of target genes, actively repressing their transcription.[11][12]

Upon binding of 20E to the ligand-binding domain of EcR, the receptor complex undergoes a conformational change. This transformation shifts the complex from a transcriptional repressor to a potent activator, recruiting co-activator proteins to initiate gene expression.[11][13]

The Ashburner Model: A Transcriptional Cascade

The binding of 20E to its receptor initiates a well-defined hierarchical gene expression cascade, first conceptualized in the Ashburner model based on studies of Drosophila melanogaster salivary gland polytene chromosomes.[1]

-

Primary-Response (Early) Genes: The activated EcR-USP complex rapidly induces the transcription of a small set of "early" genes, such as Broad-Complex (Br-C), E74, and E75.[5] These genes encode transcription factors themselves.

-

Secondary-Response (Late) Genes: The protein products of the early genes then repress their own expression in a negative feedback loop and, in turn, activate a large battery of "late" genes.[1][14] These late genes are the ultimate effectors, carrying out the physiological processes of molting, such as the synthesis of new cuticle proteins and the breakdown of old tissues.[3]

This elegant cascade ensures a precisely timed and ordered sequence of events, transforming a hormonal signal into a complex biological outcome like metamorphosis.

Diagram 1: The Ecdysone Signaling Pathway

Caption: Overview of the ecdysone signaling cascade.

Part 2: Triazine Insecticides as Ecdysone Signaling Disruptors

Triazines are a class of nitrogen-containing heterocyclic compounds.[15] While many well-known triazines like atrazine and simazine are herbicides that act by inhibiting photosynthesis in plants, a distinct subset possesses insecticidal properties.[16][17][18] Cyromazine is the most prominent example of a triazine-based insect growth regulator (IGR).

A Mechanism Distinct from Receptor Agonism

Unlike ecdysone agonists such as tebufenozide, which bind directly to the EcR and cause a lethal, premature molt, cyromazine's mode of action is more nuanced.[4] Accumulating evidence, particularly from studies on Drosophila melanogaster, indicates that cyromazine does not act as a direct receptor agonist. Instead, it appears to disrupt the pathway by interfering with the endogenous hormone titer.[19][20]

Studies have shown that treatment of Drosophila with cyromazine leads to a significant reduction in the ecdysone titer in both larval and adult ovaries.[19] This hormonal deficit is coupled with a corresponding decrease in the expression of key ecdysone signaling genes.[19] The crucial diagnostic experiment is the "rescue" phenomenon: the detrimental effects of cyromazine on development and reproduction can be partially reversed by the exogenous application of 20E.[21][22] This strongly suggests that the molecular target of cyromazine lies upstream of the receptor, likely involving the biosynthesis, transport, or metabolism of ecdysone.

Phenotypic Consequences of Disruption

By lowering the effective concentration of 20E, cyromazine prevents the ecdysone signaling cascade from reaching the critical threshold required for normal development. This leads to a range of phenotypic defects, including:

-

Disrupted Metamorphosis: Interference with the molting process can result in developmental arrest and mortality at the larval or pupal stages.[19][23]

-

Reproductive Failure: In adults, ecdysone signaling is vital for processes like oogenesis.[24] Cyromazine treatment has been shown to decrease the number of germline stem cells (GSCs) and cystoblasts (CBs) in the ovaries of female Drosophila, leading to reduced fecundity.[19][22]

Diagram 2: Hypothesized Disruption by Triazine Insecticides

Caption: Hypothesized mechanism of ecdysone pathway disruption by cyromazine.

Part 3: Methodologies for Studying Ecdysone Pathway Disruption

A multi-faceted approach combining in vitro, ex vivo, and in vivo assays is essential for definitively characterizing the effects of a compound on the ecdysone signaling pathway. The causality behind this multi-level approach is to build a complete picture, from molecular interaction to whole-organism effect.

In Vitro Assay: Luciferase Reporter Gene Assay

This assay is the workhorse for determining if a compound can activate the EcR-USP receptor complex. Its purpose is to isolate the receptor-ligand interaction from the complexities of a whole organism. A heterologous system (e.g., mammalian HEK293T cells) is often preferred to avoid interference from endogenous insect signaling components.[25][26]

Experimental Protocol: Ecdysone-Responsive Luciferase Reporter Assay

-

Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Plasmid Components:

-

Expression Plasmids: Plasmids encoding the full-length cDNAs for EcR and USP from the insect species of interest (e.g., Drosophila melanogaster).

-

Co-activator Plasmid (Optional but Recommended): A plasmid encoding a steroid receptor coactivator like Taiman (Tai) can significantly enhance sensitivity.[25][26]

-

Reporter Plasmid: A plasmid containing a luciferase gene (e.g., Firefly luciferase) downstream of a promoter with multiple tandem copies of the Ecdysone Response Element (EcRE).

-

Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter (e.g., CMV) to normalize for transfection efficiency.

-

-

Transfection: Seed HEK293T cells in a 24-well plate. Transfect the cells with the four plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound (e.g., cyromazine) at various concentrations. Include a positive control (20-hydroxyecdysone) and a negative control (vehicle, e.g., DMSO).

-

Lysis and Luminescence Reading: After another 24-48 hours, lyse the cells and measure the activity of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the compound concentration to generate a dose-response curve.

Self-Validation Check: A potent dose-dependent increase in luciferase activity with the 20E positive control validates that the system is working. The absence of a similar curve for cyromazine would support the hypothesis that it is not a direct receptor agonist.

Diagram 3: Luciferase Reporter Assay Workflow

Caption: Workflow for a dual-luciferase ecdysone reporter assay.

In Vivo Assay: Quantitative PCR (qPCR) of Target Genes

This assay directly measures the molecular impact of a compound on the signaling pathway within the living organism. The rationale is that if a compound disrupts the pathway, the transcription of downstream target genes will be altered.

Experimental Protocol: qPCR for Ecdysone Target Gene Expression

-

Organism Treatment: Expose third-instar Drosophila melanogaster larvae to food containing the test compound (e.g., 50 ppm cyromazine), a positive control (e.g., an ecdysone agonist like tebufenozide), or a negative control (vehicle) for a defined period (e.g., 48 hours).

-

Sample Collection & RNA Extraction: Collect whole larvae (typically 5-10 per biological replicate), flash-freeze in liquid nitrogen, and homogenize. Extract total RNA using a Trizol-based method or a commercial kit.

-

RNA Quality Control and Quantification: Assess RNA integrity (e.g., via gel electrophoresis) and quantify its concentration (e.g., using a NanoDrop spectrophotometer).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (Br-C, E74, E75) and a housekeeping gene (Rp49 or Actin), and a SYBR Green qPCR master mix.

-

Run the reaction on a real-time PCR machine using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene in each sample.

-

Normalize the Ct value of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

-

Calculate the fold change in gene expression relative to the control group using the 2-ΔΔCt method.

-

Self-Validation Check: The positive control (tebufenozide) should cause a significant upregulation of early ecdysone target genes. A significant downregulation or lack of induction by cyromazine would corroborate its disruptive, non-agonistic mechanism.

Diagram 4: qPCR Workflow for Target Gene Analysis

Caption: Workflow for analyzing ecdysone target gene expression via qPCR.

Part 4: Data Interpretation and Case Study

Data Summary Table

The following table summarizes expected outcomes from the described assays when investigating a compound like cyromazine, contrasting it with a classical ecdysone agonist.

| Assay | Ecdysone Agonist (e.g., Tebufenozide) | Triazine Disruptor (e.g., Cyromazine) | Rationale for Difference |

| Luciferase Reporter | Strong, dose-dependent ↑ in activity | No significant change in activity | Agonist directly activates the EcR/USP complex; cyromazine does not. |

| Target Gene qPCR | Significant ↑ in Br-C, E74, E75 expression | Significant ↓ or no change in expression | Agonist mimics 20E, inducing the cascade. Cyromazine reduces endogenous 20E, preventing induction. |

| In Vivo Phenotype | Precocious, lethal molting | Developmental arrest, reproductive defects | Agonist causes constitutive activation. Cyromazine causes a failure of the pathway to activate at the proper time. |

| 20E Rescue | Not applicable (agonist bypasses need for 20E) | Partial or full rescue of phenotype | Exogenous 20E compensates for the reduction caused by cyromazine, confirming the upstream mechanism. |

Case Study: Cyromazine's Impact on Drosophila Reproduction

Research has demonstrated that cyromazine significantly impacts Drosophila reproduction by disrupting ecdysone signaling in the ovary.[19][22]

-

Observation: Female flies reared on a cyromazine-containing diet exhibit a marked reduction in the number of germline stem cells (GSCs) and developing egg chambers.[19][21]

-

Molecular Evidence: qPCR analysis of ovaries from these flies revealed a significant decrease in the expression of ecdysone-responsive genes.[19] Furthermore, direct measurement via enzyme immunoassay showed that the ecdysone titer in the ovaries of treated flies was reduced by up to 90%.[19]

-

Causality Confirmation: When 20E was co-administered with cyromazine in the diet, the number of GSCs was significantly rescued.[22] This provides strong evidence that cyromazine's effect on the germline is mediated through its interference with ecdysone signaling, rather than a separate toxic effect.

Conclusion and Future Directions

The disruption of the ecdysone signaling pathway by triazine insecticides like cyromazine represents a fascinating example of a non-classical mode of action for an insect growth regulator. Unlike receptor agonists, these compounds appear to function by diminishing the insect's endogenous hormone levels, leading to a failure of critical developmental and reproductive processes.

This guide has provided a framework for understanding and investigating this phenomenon. The key takeaway for researchers is the importance of a multi-tiered experimental approach. A simple in vitro screen would incorrectly classify cyromazine as inactive. Only by integrating molecular assays within a whole-organism context (in vivo qPCR) and confirming causality (20E rescue experiments) can the true mechanism be elucidated.

Future research should focus on identifying the precise molecular target of cyromazine. Is it an enzyme in the ecdysone biosynthesis pathway? Does it affect the transport of cholesterol or ecdysone itself? Answering these questions will not only deepen our understanding of endocrine disruption but may also unveil novel targets for the development of next-generation, highly selective insecticides.

References

- 1. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. annualreviews.org [annualreviews.org]

- 3. Ecdysone signaling cascade and regulation of Drosophila metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ecdysone agonists: mechanism and importance in controlling insect pests of agriculture and forestry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Genes of the Ecdysone Biosynthesis Pathway Are Regulated by the dATAC Histone Acetyltransferase Complex in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ecdysone receptor - Wikipedia [en.wikipedia.org]

- 10. Structure of the heterodimeric ecdysone receptor DNA-binding complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. sdbonline.org [sdbonline.org]

- 14. chemijournal.com [chemijournal.com]

- 15. teamchem.co [teamchem.co]

- 16. researchgate.net [researchgate.net]

- 17. Triazine herbicides [m.chemicalbook.com]

- 18. reddit.com [reddit.com]

- 19. Cyromazine Effects the Reproduction of Drosophila by Decreasing the Number of Germ Cells in the Female Adult Ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Cyromazine affects the ovarian germ cells of Drosophila via the ecdysone signaling pathway [frontiersin.org]

- 22. Cyromazine affects the ovarian germ cells of Drosophila via the ecdysone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A Genetic Mosaic Screen Reveals Ecdysone-Responsive Genes Regulating Drosophila Oogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the s-triazine herbicide, 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine, commonly known as Cyprazine. Understanding these fundamental physicochemical properties is critical for assessing its environmental fate, persistence, and potential biological interactions. This document synthesizes available data, outlines standardized experimental protocols for its characterization, and visualizes key workflows to support research and development activities.

Core Physicochemical Properties

Cyprazine is a white, odorless crystalline solid. Its persistence in the environment is influenced by its low aqueous solubility and its susceptibility to degradation processes such as hydrolysis and photolysis.

Solubility Profile

The solubility of a compound dictates its behavior in both environmental and biological systems. Cyprazine exhibits low solubility in water, a characteristic typical of many s-triazine herbicides, which contributes to its potential for persistence and bioaccumulation. In contrast, it demonstrates significantly higher solubility in various organic solvents.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (ppm) |

| Water | 25 | 6.9 |

| Water | 40 | 195.4 |

| Acetonitrile | 25 | 31,570 |

| Toluene | 25 | 15,470 |

| Benzene | 25 | 7,280 |

| Carbon Tetrachloride | 25 | 2,230 |

| n-Hexane | 25 | 10 |

| Dimethylformamide | 25 | 233,429 |

| Acetic Acid | 25 | 190,710 |

| Acetone | 25 | 142,430 |

| Ethyl Acetate | 25 | 94,290 |

| Chloroform | 25 | 73,820 |

| Ethanol | 25 | 52,860 |

Stability Characteristics

The stability of Cyprazine is a key determinant of its environmental half-life and degradation pathways. While generally stable under ordinary conditions, its degradation is primarily governed by hydrolysis and photolysis, with oxidation also playing a role.

Hydrolytic Stability

Photolytic Stability

Photodegradation in the presence of sunlight is another crucial route for the dissipation of Cyprazine in the environment. The half-life of Cyprazine in river water exposed to sunlight has been reported to be 37 days, significantly shorter than its half-life in the dark, indicating its susceptibility to photolysis. The primary photodegradation processes for s-triazines typically involve dechlorination and dealkylation.

Thermal Stability

Information on the thermal stability of Cyprazine is limited. However, upon heating to decomposition, it is known to emit toxic fumes of hydrogen chloride and nitrogen oxides. The thermal degradation of chloro-substituted s-triazines is a multi-stage process that can involve dealkylation, deamination, and the elimination of hydrogen chloride.

Table 2: Stability Data for this compound

| Stability Parameter | Matrix | Condition | Half-life |

| Hydrolysis | River Water | Dark | 190 days |

| Hydrolysis | Seawater | Dark, 6 °C | 260 days |

| Hydrolysis | Seawater | Dark, 22 °C | 184 days |

| Photolysis | River Water | Sunlight | 37 days |

| Photolysis | Seawater | Sunlight | 68 days |

Degradation Products

The degradation of Cyprazine leads to the formation of various metabolites. In soil, hydroxy-s-triazines are the predominant residues. In biological systems, such as in rats, identified urinary metabolites include 2-hydroxy-4,6-diamino-s-triazine, 2-chloro-4,6-diamino-s-triazine, 2-hydroxy-4-amino-6-isopropylamino-s-triazine, and 2-chloro-4-amino-6-isopropylamino-s-triazine.

Experimental Protocols

Standardized methods are essential for the accurate and reproducible determination of solubility and stability parameters. The following sections detail the methodologies based on the internationally recognized OECD Guidelines for the Testing of Chemicals.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of a substance is determined by the flask method or the column elution method. The flask method is suitable for substances with solubilities above 10⁻² g/L.

Methodology (Flask Method):

-

Preparation: An excess amount of the test substance is added to a flask containing purified water.

-

Equilibration: The flask is agitated at a constant, controlled temperature until saturation equilibrium is reached.

-

Phase Separation: The solution is centrifuged or filtered to remove undissolved particles.

-

Analysis: The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Determination of Hydrolysis as a Function of pH (OECD Guideline 111)

This test determines the rate of abiotic hydrolysis of a chemical in aqueous buffered solutions at different pH values.

Methodology:

-

Preparation: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

-

Incubation: The test substance is added to the buffer solutions and incubated in the dark at a constant temperature.

-

Sampling: Aliquots are taken at various time intervals.

-

Analysis: The concentration of the parent substance and any major hydrolysis products are determined by a suitable analytical method.

-

Kinetics: The rate constant and half-life of the hydrolysis reaction are calculated for each pH.

Determination of Phototransformation in Water (OECD Guideline 316)

This guideline describes the procedure to determine the rate and quantum yield of direct photolysis of a chemical in water.

Methodology:

-

Solution Preparation: A solution of the test substance in purified, air-saturated water is prepared.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Dark controls are run in parallel.

-

Sampling: Samples are withdrawn at different time intervals.

-

Analysis: The concentration of the test substance is measured using a suitable analytical method.

-

Data Analysis: The photolysis rate constant and the quantum yield are calculated from the data.

The Environmental Fate and Biodegradation of Triazine Pesticides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and biodegradation of triazine pesticides, a class of herbicides widely used in agriculture. The document details their physicochemical properties, persistence in soil and water, and the microbial and enzymatic pathways responsible for their degradation. Detailed experimental protocols for studying triazine biodegradation are also provided to support research and development in this field.

Introduction to Triazine Pesticides

Triazine herbicides, such as atrazine, simazine, and cyanazine, have been instrumental in modern agriculture for the control of broadleaf and grassy weeds. Their widespread use, however, has led to concerns about their environmental persistence and potential for contamination of soil and water resources.[1][2] Understanding the environmental fate and biodegradation of these compounds is crucial for assessing their ecological impact and developing effective bioremediation strategies.[3]

Physicochemical Properties and Environmental Persistence

The environmental behavior of triazine pesticides is governed by their physicochemical properties, which influence their solubility, mobility, and persistence in various environmental compartments.

Physicochemical Properties

Key physicochemical properties of atrazine, simazine, and cyanazine are summarized in Table 1. These properties, including water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), dictate their distribution in the environment. For instance, their relatively low to moderate water solubility and potential to bind to soil particles influence their leaching potential into groundwater.[1][4]